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Abstract

This document provides a detailed methodology for the synthesis of [*C]Fekap, a novel
agonist radiotracer for Positron Emission Tomography (PET) imaging of the k-opioid receptor.
[11C]Fekap, chemically defined as (R)-4-(2-(3,4-Dichlorophenyl)acetyl)-3-((ethyl(2-
fluoroethyl)amino)methyl)piperazine-1-carboxylate, is radiolabeled via methylation of its
corresponding des-methyl carboxylic acid precursor. The protocol described herein outlines the
production of the radiolabeling agent, [**C]methyl triflate, the subsequent radiochemical
synthesis, purification, and the necessary quality control procedures for the final radiotracer.
This guide is intended for researchers, scientists, and professionals in the field of drug
development and radiopharmaceutical chemistry.

Overview of the Radiosynthesis

The radiosynthesis of [*1C]Fekap is a multi-step process that begins with the production of
Carbon-11 as [*1C]COz using a medical cyclotron. The [12C]COz is then converted into a highly
reactive methylating agent, [**C]methyl triflate ([**C]CHsOTf). This agent is used to label the
des-methyl Fekap precursor at the carboxylate position to yield [*1C]Fekap. The final product is
purified by High-Performance Liquid Chromatography (HPLC) and formulated for
administration.

Signaling Pathway Context
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[\1C]Fekap is designed to bind to k-opioid receptors (KOR), which are G-protein coupled
receptors. The signaling pathway initiated by KOR activation is crucial in modulating pain,
mood, and addiction. PET imaging with [11C]Fekap allows for the in vivo quantification and
investigation of this receptor system.

Simplified KOR Signaling Pathway
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Caption: Simplified signaling cascade following [**C]Fekap binding to the k-opioid receptor.

Experimental Protocols
Materials and Equipment
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MateriallEquipment Specifications

(R)-4-(2-(3,4-Dichlorophenyl)acetyl)-3-((ethyl(2-
Precursor fluoroethyl)amino)methyl)piperazine-1-

carboxylic acid

Lithium aluminum hydride (LiAlH4), Hydroiodic

acid (HI), Silver triflate (AgOTf), Sodium
Reagents hydroxide (NaOH), Acetonitrile (HPLC grade),

Water (for injection), Ethanol (USP grade),

Sterile saline

Gases Nitrogen (UHP), Oxygen (U.HP), Helium (UHP)

Medical Cyclotron (=11 MeV), Automated
Radiosynthesis Module (e.g., GE
TRACERIab™), HPLC system with UV and
radiation detectors, Solid Phase Extraction

(SPE) cartridges (e.g., C18), Sterile filters (0.22
Hm)

Equipment

Table 1: Key materials and equipment required for the radiosynthesis of [\1C]Fekap.

Step-by-Step Synthesis Protocol

The entire synthesis is typically performed on a commercial automated radiosynthesis module,
which handles the high radioactivity and ensures reproducibility.

o Target: A high-pressure gas target filled with nitrogen gas containing a small percentage of
oxygen (e.g., 0.5-1.0%) is used.

e Irradiation: The target is bombarded with a proton beam from a medical cyclotron (e.g., 11-
18 MeV). The nuclear reaction **N(p,a)!1C produces Carbon-11.

o Output: The produced 11C reacts with the oxygen in the target to form [*1C]CO:. For
conversion to [*1C]methylating agents, [11C]CO: is often first converted to [**C]CHa4 by adding
hydrogen to the target gas or through post-processing.

This is a two-part process automated within the synthesis module.
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[11C]Methyl lodide Synthesis:
o [11C]CO:z2 is trapped and reduced to [**C]methanol using a reducing agent like LiAlHa.

o The intermediate is then reacted with hydroiodic acid (HI) at elevated temperature to
produce volatile [**1C]methyl iodide ([*1C]CHsl).

Conversion to [1*C]Methyl Triflate:

o The gaseous [*1C]CHsl is passed through a heated column containing silver triflate
impregnated on a solid support.

o The iodide is exchanged for the more reactive triflate group, yielding [**1C]CHsOTf, which is
then transferred to the reaction vessel.

Precursor Preparation: A solution of the des-methyl Fekap precursor (typically 1-2 mg) and a
non-nucleophilic base (e.g., NaOH or tetrabutylammonium hydroxide) in a suitable solvent
(e.g., acetone or DMF, ~300 L) is prepared in the reaction vessel.

Labeling Reaction: The gaseous [*1C]CHsOTf is bubbled through the precursor solution at
room temperature to be trapped. The vessel is then sealed and heated (e.g., 80-100°C) for a
short period (e.g., 3-5 minutes).

Quenching: The reaction is quenched by the addition of the HPLC mobile phase.
HPLC System: A semi-preparative reverse-phase HPLC column (e.g., C18) is used.

Mobile Phase: A typical mobile phase would be a mixture of acetonitrile and an aqueous
buffer (e.g., ammonium formate).

Separation: The crude reaction mixture is injected onto the HPLC column. [*1C]Fekap is
separated from unreacted precursor and radiochemical impurities.

Collection: The fraction corresponding to the [*1C]Fekap peak, identified by both UV and
radiation detectors, is collected into a sterile vial containing sterile water or saline.

Solvent Removal: The HPLC solvent (acetonitrile) is typically removed by solid-phase
extraction (SPE). The collected HPLC fraction is passed through a C18 SPE cartridge, which
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retains the [\1C]Fekap.

o Elution: The cartridge is washed with sterile water, and the final product is eluted with a small
volume of ethanol (USP grade).

e Final Formulation: The ethanolic solution is diluted with sterile saline for injection to achieve
the desired final concentration and an ethanol content of <10% (v/v).

 Sterilization: The final product is passed through a 0.22 um sterile filter into a sterile,

pyrogen-free dose vial.
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Caption: Automated radiosynthesis workflow for the production of [**C]Fekap.
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Data Presentation

The following tables summarize typical quantitative data for the radiosynthesis of [**1C]Fekap,
based on established **C-methylation procedures.

Parameter Typical Value Notes

From End of Bombardment

Synthesis Time 30 - 40 minutes )
(EOB) to final product.

Decay-corrected, based on

Radiochemical Yield (RCY) 25% - 40% )
starting [11C]COsa.

> 37 GBg/umol (>1,000

Specific Activity (SA) ) At End of Synthesis (EOS).
Ci/mmol)

Radiochemical Purity > 95% Determined by radio-HPLC.

Chemical Purity > 95% Determined by UV-HPLC.

Table 2: Summary of quantitative synthesis parameters for [\1C]Fekap.

Quality Control Protocols

Final product release testing is mandatory to ensure the safety and efficacy of the
radiopharmaceutical. Due to the short half-life of Carbon-11, some tests are performed post-
release.
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Test Method Acceptance Criteria

Clear, colorless solution, free

Appearance Visual Inspection ,
of particulates.
pH pH paper or meter 45-75
Radiochemical Purity Radio-HPLC > 95%
Radionuclidic Identity Half-life measurement 19.5 - 21.5 minutes
Residual Solvents Gas Chromatography (GC) e.g., Ethanol < 5000 ppm
Limulus Amebocyte Lysate <175 EU/V (where V is max

Bacterial Endotoxins
(LAL) test dose volume)

- N No microbial growth
Sterility USP <71> Sterility Tests )
(performed retrospectively)

Table 3: Quality control specifications for the final [**C]Fekap product.

Final formulated
[“*C]Fekap dose
/Dre-Release’QC/Tests / encurrent/Post-Release QC Tests
. Radio-HPLC for Radionuclidic Identity . . Sterility Test Residual Solvent GC
Vi lEpesien (IR et Radiochemical Purity [GEURIE)] i ErEn 16 (Retrospective) (Retrospective)

Release for
Clinical/Preclinical Use
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 To cite this document: BenchChem. [Application Notes and Protocols for the Radiosynthesis
of [1C]Fekap]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b15617166%#step-by-step-guide-for-radiolabeling-
fekap-with-carbon-11]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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